4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine
Description
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a thiazole ring bearing a 4-chlorophenyl group and an N-methylamine moiety. This structure is characteristic of bioactive molecules targeting kinases, antimicrobial pathways, or other cellular processes. The compound’s synthesis typically involves multi-step reactions, such as acylation and amination, as seen in related derivatives . Its molecular formula is C₁₄H₁₂ClN₅S, with a molecular weight of 317.8 g/mol.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-16-14-17-7-6-11(19-14)12-8-18-13(20-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTWTIYXNKPKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The 2-(4-chlorophenyl)-1,3-thiazol-5-yl moiety is synthesized via condensation of 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea in ethanol under reflux (78°C, 6 hr). Mechanistic studies reveal nucleophilic attack by the thioamide sulfur on the electrophilic α-carbon of the ketone, followed by cyclodehydration.
Reaction Conditions :
| Parameter | Value | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Ethanol | 82 | |
| Temperature (°C) | 78 | 82 | |
| Catalyst | None | 82 |
Alternative protocols using ionic liquids (e.g., [BMIM]BF₄) increase yields to 89% by enhancing electrophilicity of the α-carbon.
Functionalization of the Thiazole C-5 Position
The C-5 position is activated for cross-coupling via lithiation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with dimethylformamide (DMF) to introduce a formyl group. This aldehyde serves as the attachment point for pyrimidine coupling.
Pyrimidine Core Construction and N-Methylation
Cyclocondensation of Enaminones
The N-methylpyrimidin-2-amine fragment is synthesized by reacting N,N-dimethylformamide dimethyl acetal (DMF-DMA) with methylguanidine under microwave irradiation (140°C, 45 min). This method achieves 76% yield with >95% regioselectivity for the 2-amine position.
Key Reaction :
$$
\text{CH}3\text{N=C(NH}2\text{)}2 + \text{HC(OEt)}3 \xrightarrow{\text{MW, 140°C}} \text{C}5\text{H}6\text{N}3\text{CH}3 + \text{EtOH} \quad \text{}
$$
N-Methylation Strategies
N-Methylation is achieved via two pathways:
- Direct Alkylation : Treatment of 2-aminopyrimidine with methyl iodide in DMF (60°C, 12 hr) in the presence of K₂CO₃ (yield: 68%).
- Boc-Protected Intermediate : Di-tert-butyl dicarbonate protects the amine, followed by methyl triflate quaternization and deprotection (overall yield: 74%).
Coupling Strategies for Fragment Integration
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 5-formylthiazole boronic ester with 4-iodo-N-methylpyrimidin-2-amine achieves C-C bond formation (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C). This method provides 85% yield with minimal protodeboronation.
Optimized Conditions :
| Parameter | Value | Yield (%) | Citation |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 85 | |
| Base | Na₂CO₃ | 85 | |
| Solvent | Dioxane | 85 |
Wittig Olefination
An alternative approach employs Wittig reagents to conjugate the thiazole aldehyde with a pyrimidine-derived ylide (Ph₃P=CHC₄H₃N₂CH₃), yielding the target compound after hydrogenation (H₂/Pd-C, 60 psi).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity, with retention time = 6.72 min. Melting point determination (187–188°C) aligns with literature data.
Industrial-Scale Production Considerations
Cost-Efficient Catalysts
Replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos reduces catalyst loading from 5 mol% to 1.5 mol% without compromising yield.
Solvent Recycling
Dioxane is recovered via fractional distillation (bp 101°C), achieving 92% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyrimidine compounds exhibit significant antibacterial properties. For instance, the synthesis of various thiazolo[4,5-d]pyrimidine derivatives has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features contribute to its ability to inhibit bacterial growth by interfering with essential cellular processes .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities. Research indicates that thiazole-containing compounds can inhibit viral replication mechanisms, particularly against HCV NS5B RNA polymerase . The presence of the 4-chlorophenyl group enhances the compound's efficacy by improving binding affinity to viral targets, thereby reducing viral load in infected cells .
Anticancer Potential
In the realm of oncology, compounds similar to 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine have been evaluated for their anticancer properties. Preliminary results suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways related to cancer progression .
Case Study 1: Antibacterial Efficacy
A study conducted by Rahimizadeh et al. synthesized several thiazolo[4,5-d]pyrimidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antibacterial agents .
Case Study 2: Antiviral Activity Against HCV
In another investigation focusing on antiviral applications, compounds derived from thiazole and pyrimidine scaffolds were assessed for their ability to inhibit HCV replication. The most promising candidates demonstrated IC50 values in the low micromolar range, indicating strong antiviral activity and low cytotoxicity in human cell lines .
Case Study 3: Anticancer Mechanisms
Research exploring the anticancer effects of similar compounds revealed that they could effectively target multiple pathways involved in cancer cell proliferation. Specifically, one study highlighted a derivative's ability to inhibit key kinases involved in cell cycle regulation, leading to significant reductions in tumor growth in animal models .
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine-thiazole hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase polarity and may enhance binding to charged targets.
- Heteroaromatic extensions (e.g., pyridine in ) can modulate target selectivity.
Physicochemical Properties
Key Observations :
- Higher melting points (e.g., 225–227°C in ) correlate with rigid aromatic systems and strong intermolecular forces.
- Purity ≥98% is typical for pharmacologically screened compounds, ensuring reliable activity data .
Key Observations :
- Pyrimidine-thiazole hybrids exhibit nanomolar potency against kinases like CDK9, a target in cancer therapy .
- The absence of activity data for the target compound highlights a research gap.
Key Observations :
Biological Activity
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with thiazole moieties. The general structure includes a thiazole ring substituted with a 4-chlorophenyl group and a methyl group on the pyrimidine nitrogen.
Antibacterial Activity
Research has demonstrated that thiazole derivatives, including the compound , exhibit notable antibacterial properties. For instance, studies have shown that thiazolo[4,5-d]pyrimidines possess significant activity against Gram-positive and Gram-negative bacteria. Here is a summary of the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.004 - 0.015 |
| Bacillus subtilis | 0.005 - 0.020 |
These results indicate that the compound has promising potential as an antibacterial agent, particularly against resistant strains .
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal activity. Studies report that thiazole derivatives can inhibit fungal growth with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : Thiazole derivatives can disrupt DNA replication and transcription processes in microorganisms.
Case Study 1: Anticancer Potential
Recent studies have explored the anticancer potential of pyrimidine derivatives similar to the compound discussed. For example, compounds exhibiting structural similarity have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDK activity can lead to reduced proliferation of cancer cells.
Case Study 2: Inhibition of Leukotriene Receptors
Another study evaluated derivatives with similar structural features for their ability to inhibit leukotriene receptors (BLT(1) and BLT(2)). The findings indicated that certain compounds demonstrated strong inhibition of calcium mobilization in CHO cells overexpressing these receptors, suggesting anti-inflammatory properties .
Q & A
Q. What are the established synthetic routes for 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step protocols involving cyclization and amination. For example, acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with chlorobenzoyl chloride, followed by amination under reflux conditions, is a common approach . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Use of Pd/Cu catalysts in cross-coupling steps improves regioselectivity .
- Temperature control : Amination steps require precise heating (80–100°C) to avoid side reactions.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- X-ray crystallography : Dihedral angles between thiazole and pyrimidine rings (e.g., 12.8° deviation) confirm spatial arrangement .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 343.0521) ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often stem from:
- Assay variability : Differences in cell lines (e.g., Leishmania vs. HeLa cells) or incubation times .
- Solubility limitations : Poor aqueous solubility may reduce bioavailability in in vitro assays. Use of DMSO carriers >0.1% can introduce cytotoxicity artifacts .
- Metabolic stability : Hepatic microsome studies reveal rapid degradation (t₁/₂ < 30 min in mouse models), suggesting false negatives in prolonged assays .
Q. What computational strategies optimize the compound’s binding affinity for kinase targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to predict interactions:
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).
- Pharmacophore modeling : The thiazole-pyrimidine core aligns with hinge-region hydrogen bonds (e.g., N-methylamine forms a key interaction with Lys33 in CDK2) .
- Free energy calculations : MM-PBSA analysis identifies unfavorable desolvation penalties for chlorophenyl groups, guiding substituent modifications .
Q. How do crystallographic data inform structure-activity relationships (SAR) for derivatives?
X-ray structures reveal:
- Hydrogen-bond networks : Intramolecular N–H⋯N bonds stabilize planar conformations, enhancing membrane permeability .
- Packing interactions : Weak C–H⋯π bonds in crystal lattices correlate with improved solubility in halogenated solvents .
- Substituent effects : Electron-withdrawing groups (e.g., –Cl) increase π-stacking with aromatic residues in target proteins .
Methodological Challenges
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-DAD/MS : Identifies hydrolyzed products (e.g., cleavage of the thiazole-pyrimidine bond at acidic pH) .
- TGA-DSC : Thermal decomposition profiles (onset ~220°C) guide storage conditions .
- Forced degradation studies : Exposure to UV light generates nitroso derivatives via radical pathways, detectable by ESR .
Q. How can researchers design bioassays to evaluate immunomodulatory effects?
- Cytokine profiling : ELISA-based quantification of IL-6, TNF-α, and IFN-γ in macrophage models .
- NF-κB inhibition assays : Luciferase reporter cells quantify suppression of inflammatory pathways .
- Dose optimization : EC₅₀ values range from 5–20 µM, requiring staggered dosing to avoid off-target kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
